3-chloro-N'-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide
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Overview
Description
3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are known for their structural flexibility and adaptability in various chemical and pharmaceutical contexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 4-chlorobutanal in the presence of a suitable solvent and catalyst. One common method involves dissolving 1 mmol of 3-chlorobenzohydrazide and 1 mmol of 4-chlorobutanal in 25 mL of absolute ethanol, followed by the addition of a few drops of glacial acetic acid. The mixture is then stirred at 80°C for 5 hours. After the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both chlorophenyl and benzohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16Cl2N2O |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
3-chloro-N-[(E)-1-(4-chlorophenyl)butylideneamino]benzamide |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-4-16(12-7-9-14(18)10-8-12)20-21-17(22)13-5-3-6-15(19)11-13/h3,5-11H,2,4H2,1H3,(H,21,22)/b20-16+ |
InChI Key |
CLJOYLGWKKPKBU-CAPFRKAQSA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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